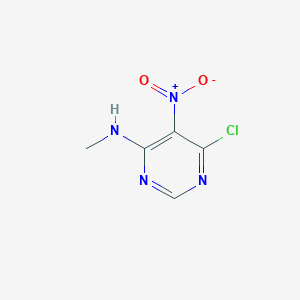

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

描述

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a class of heterocyclic compounds that are of paramount importance in the chemical and pharmaceutical sciences. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the genetic code and biological processes. benthamdirect.comnih.gov This inherent biological relevance has made synthetic pyrimidine analogs attractive targets for drug discovery.

In contemporary research, pyrimidine-based scaffolds are extensively utilized in the development of a wide array of therapeutic agents. They are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. benthamdirect.comnih.gov Notably, pyrimidine derivatives are prominent in the development of kinase inhibitors for cancer therapy, leveraging their structural similarity to the adenine core of ATP to bind to the kinase hinge region. nih.govnih.govrsc.org Furthermore, their applications extend to anti-inflammatory, antimicrobial, and antiviral agents. gsconlinepress.comnih.gov The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.

Historical Trajectory of Research on Substituted Pyrimidinamines

The study of pyrimidines dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. Research into substituted pyrimidinamines, a subclass of pyrimidines bearing an amino group, has been a particularly fruitful area.

Early investigations focused on the fundamental synthesis and reactivity of these compounds. The development of methods for introducing various substituents onto the pyrimidine core has been a continuous effort, allowing for the creation of vast libraries of compounds for biological screening. The introduction of halogen atoms, such as chlorine, at specific positions on the pyrimidine ring proved to be a critical advancement, as these halogens serve as versatile handles for further chemical modifications through nucleophilic substitution reactions.

The latter half of the 20th century and the beginning of the 21st century saw a surge in research on substituted pyrimidinamines driven by the increasing understanding of their potential as therapeutic agents. This period was marked by the systematic exploration of structure-activity relationships (SAR), where modifications to the pyrimidine scaffold were correlated with changes in biological activity. This has led to the development of numerous clinically important drugs.

Rationale and Scope of Investigating 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

The specific structural features of this compound provide a clear rationale for its investigation. The compound incorporates several key functional groups that are known to influence chemical reactivity and biological activity:

6-Chloro Group: The chlorine atom at the 6-position is a reactive site for nucleophilic aromatic substitution, making the compound a valuable intermediate for the synthesis of more complex molecules. This allows for the introduction of a wide variety of functional groups to explore structure-activity relationships.

5-Nitro Group: The electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring towards nucleophilic attack, further enhancing the reactivity of the 6-chloro position. The nitro group itself can also be a key pharmacophore in certain biological contexts and can influence the electronic properties of the molecule. nih.govonlinejbs.com

4-Methylamino Group: The presence of an N-methylated amine at the 4-position can influence the compound's solubility, lipophilicity, and potential for hydrogen bonding interactions with biological targets. N-methylation can also impact metabolic stability.

The scope of investigating this compound is therefore twofold: as a versatile building block for the synthesis of novel, polysubstituted pyrimidines, and as a potential lead compound for the discovery of new bioactive agents. Its utility as a synthetic intermediate is particularly noteworthy in the construction of compound libraries for high-throughput screening in drug discovery programs. synblock.com

Key Research Questions and Objectives Addressing this compound

The investigation of this compound is guided by several key research questions and objectives:

Synthetic Utility and Reactivity: A primary objective is to fully characterize the reactivity of the 6-chloro position towards a diverse range of nucleophiles. This includes exploring the reaction kinetics and thermodynamics to optimize synthetic protocols for creating libraries of derivatives.

Structure-Activity Relationship (SAR) Studies: A central goal is to understand how modifications at the 6-position, made possible by the reactive chloro group, affect the biological activity of the resulting compounds. This involves synthesizing a series of analogs and evaluating their efficacy against specific biological targets, such as protein kinases or microbial enzymes.

Exploration of Biological Potential: Key research questions revolve around the potential therapeutic applications of derivatives of this compound. This includes screening for anticancer, anti-inflammatory, and antimicrobial activities. gsconlinepress.comonlinejbs.com

Physicochemical Properties: An important objective is to determine the key physicochemical properties of the parent compound and its derivatives, such as solubility, stability, and lipophilicity, as these are critical factors for drug development.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 23126-82-1 | synblock.comchemsynthesis.com |

| Molecular Formula | C5H5ClN4O2 | synblock.comchemsynthesis.com |

| Molecular Weight | 188.57 g/mol | synblock.comchemsynthesis.com |

| Melting Point | 134-139 °C | chemsynthesis.com |

Structure

3D Structure

属性

IUPAC Name |

6-chloro-N-methyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCNZFOBWVEBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381303 | |

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23126-82-1 | |

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation and Derivatization of 6 Chloro N Methyl 5 Nitro 4 Pyrimidinamine

Established Synthetic Routes to 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

The preparation of this compound is primarily achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine (B1678525) precursor.

Multi-Step Synthetic Strategies and Optimization

A common and effective multi-step strategy for the synthesis of this compound commences with the commercially available 4,6-dichloro-5-nitropyrimidine (B16160). The key step involves the selective substitution of one of the chloro groups with methylamine (B109427). The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 or C6 positions, especially when activated by an electron-withdrawing group like the nitro group at C5. nih.govmdpi.com

A representative synthetic protocol involves the reaction of 4,6-dichloro-5-nitropyrimidine with a controlled amount of methylamine in a suitable solvent. nih.gov The reaction is typically carried out at room temperature to favor monosubstitution and prevent the formation of the di-substituted product. A base, such as triethylamine (B128534), is often employed to neutralize the hydrochloric acid generated during the reaction. nih.gov

Optimization of this reaction involves careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired product and minimize the formation of impurities. The table below summarizes typical reaction parameters based on analogous syntheses.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4,6-dichloro-5-nitropyrimidine | Commercially available and highly activated towards SNAr. |

| Nucleophile | Methylamine (1 equivalent) | Introduces the N-methylamino group. |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |

| Base | Triethylamine (≥ 1 equivalent) | Acts as an acid scavenger. |

| Temperature | Room Temperature | Favors regioselective monosubstitution at the C4 position. |

| Reaction Time | Typically overnight | Allows for completion of the reaction. |

Convergent and Divergent Synthetic Approaches

The synthesis of this compound itself is a convergent step, bringing together the pyrimidine core and the methylamino side chain. This compound can then serve as a versatile starting material for divergent synthesis, allowing for the creation of a library of related compounds. researchgate.net For instance, the remaining chloro group at the C6 position can be displaced by a variety of nucleophiles, and the nitro group at the C5 position can be reduced and further functionalized. This divergent approach is highly valuable in drug discovery and materials science for exploring structure-activity relationships.

A convergent synthesis, in a broader sense, could involve the preparation of a more complex pyrimidine core and a separate, functionalized amine, which are then coupled in a later step. However, for a relatively simple molecule like this compound, a linear, multi-step approach is generally more practical.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. rasayanjournal.co.inresearchgate.net Key areas for improvement include the use of greener solvents, energy-efficient reaction conditions, and waste reduction.

Alternative Solvents: Traditional syntheses often employ volatile organic solvents like THF. Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental footprint. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govnih.govmdpi.com The application of microwave heating to the amination of chloropyrimidines can be an effective strategy for a more energy-efficient synthesis. rsc.org

Atom Economy: The primary synthetic route exhibits good atom economy, as the main byproduct is triethylamine hydrochloride, which can be easily removed. Further improvements could focus on catalytic approaches that avoid the use of stoichiometric amounts of base.

Functional Group Interconversions and Post-Synthetic Modifications

This compound is a valuable intermediate due to the presence of multiple reactive sites that allow for a range of post-synthetic modifications.

Regioselective Transformations at the Pyrimidine Ring

While the primary focus of derivatization is often the chloro and nitro groups, other transformations on the pyrimidine ring can be envisioned. For instance, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of the amino group can activate the ring towards certain electrophilic reactions, although the strong deactivating effect of the nitro and chloro groups would likely hinder such transformations.

More commonly, the existing functional groups are modified. For example, the nitro group can be reduced to an amino group, which can then undergo a variety of reactions such as diazotization, acylation, or alkylation, leading to a diverse range of fused and substituted pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Chloro Moiety

The chloro group at the C6 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the pyrimidine ring nitrogens. This allows for the introduction of a wide variety of functional groups through reaction with different nucleophiles.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring.

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of derivatives. The table below provides some examples of potential nucleophilic substitution reactions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Primary and secondary amines (e.g., aniline, morpholine) | 6-Amino-N-methyl-5-nitro-4-pyrimidinamines |

| Alkoxides | Sodium methoxide, sodium ethoxide | 6-Alkoxy-N-methyl-5-nitro-4-pyrimidinamines |

| Thiolates | Sodium thiophenoxide | 6-(Arylthio)-N-methyl-5-nitro-4-pyrimidinamines |

| Azides | Sodium azide | 6-Azido-N-methyl-5-nitro-4-pyrimidinamine |

The reactivity of the nucleophile and the reaction conditions (solvent, temperature, presence of a base or catalyst) will influence the outcome of the reaction. For instance, reactions with amines are often carried out in the presence of a base to neutralize the HCl formed. The successful derivatization of this compound through these SNAr reactions opens up avenues for the synthesis of novel compounds with potential applications in various fields of chemistry.

Nitration and Reduction Strategies of the Nitro Group

The introduction and subsequent transformation of the nitro group at the C5 position of the pyrimidine ring are pivotal steps in the synthesis and derivatization of this compound.

Nitration: The synthesis of this compound and its analogs often commences with a precursor that is already nitrated. A common starting material is 4,6-dichloro-5-nitropyrimidine. The nitration of the parent 4,6-dichloropyrimidine (B16783) ring is typically achieved using a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure selective nitration at the electron-rich C5 position and to prevent unwanted side reactions. The optimization of such nitration processes can significantly increase yields; for instance, in the synthesis of related nitroaromatic compounds, adjusting parameters like temperature and the concentration of reagents has been shown to improve yields substantially. researchgate.net

Reduction: The nitro group of this compound serves as a versatile chemical handle for further derivatization, most commonly through its reduction to a primary amine, yielding 6-chloro-N4-methylpyrimidine-4,5-diamine. This transformation is critical for building more complex molecular architectures.

A key challenge in this reduction is selectivity—the conversion of the nitro group without affecting the chloro substituent or other functional groups. Catalytic hydrogenation is a widely employed and effective method. Various catalysts can be employed, with a significant focus on achieving high selectivity. Research into the hydrogenation of structurally related compounds like 1-chloro-4-nitrobenzene (B41953) has demonstrated the efficacy of metal-free heterogeneous catalysts, such as nitrogen-doped carbons. mdpi.com These catalysts have shown 100% selectivity for the hydrogenation of the nitro group, leaving the chloro group intact. mdpi.com The choice of catalyst and reaction conditions is crucial for the success of the reduction.

Table 1: Comparison of Reduction Strategies for Nitro Groups

| Reduction Method | Catalyst/Reagent | Advantages | Disadvantages | Selectivity |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction | Potential for dehalogenation | Moderate to High |

| Metal-Free Catalysis | N-doped Carbons | High selectivity, avoids metal contamination | May require specific synthesis methods | Very High mdpi.com |

| Chemical Reduction | SnCl₂/HCl, Fe/HCl | Cost-effective, well-established | Produces stoichiometric waste | Good |

Alkylation and Acylation Reactions on the N-methylamine Moiety

While the primary synthesis involves forming the N-methylamine bond, this secondary amine moiety can undergo further reactions. The nitrogen atom's lone pair of electrons, although influenced by the electron-withdrawing pyrimidine ring, remains available for nucleophilic attack.

Alkylation: Further alkylation of the N-methylamino group can introduce additional diversity to the molecule. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. The reactivity of the N-methylamino group in such reactions is tempered by the electronic properties of the nitro- and chloro-substituted pyrimidine ring, which reduces the nucleophilicity of the nitrogen atom.

Acylation: Acylation of the N-methylamino group with acyl chlorides or anhydrides provides a route to amide derivatives. These reactions are generally robust and can be used to introduce a wide array of functional groups. The resulting amides may exhibit different chemical and physical properties compared to the parent amine.

Catalyst Development and Reaction Condition Optimization

The efficiency, selectivity, and environmental impact of synthesizing this compound are heavily dependent on the catalysts and reaction conditions employed.

Role of Homogeneous and Heterogeneous Catalysis

Catalysis plays a particularly important role in the reduction of the nitro group.

Homogeneous Catalysis: While less common for this specific type of reduction, homogeneous catalysts could theoretically be used. However, they often suffer from challenges related to catalyst separation and recycling.

Heterogeneous Catalysis: This is the more prevalent approach. Traditional catalysts include metals like Palladium, Platinum, or Nickel on a solid support (e.g., carbon). mdpi.com Recent advancements have focused on developing novel heterogeneous catalysts to improve performance. For example, nitrogen-doped porous carbons have been designed as efficient metal-free catalysts for the selective hydrogenation of nitroarenes. mdpi.com The efficacy of these catalysts is attributed to a balance between the nitrogen-doping level, which creates active sites, and a well-developed mesoporous structure that facilitates reactant access. mdpi.com

Solvent Effects and Reaction Parameter Tuning

The synthesis of this compound via nucleophilic aromatic substitution (SNAr) of a chlorine atom on 4,6-dichloro-5-nitropyrimidine with methylamine is highly influenced by the reaction environment.

Solvent Selection: The choice of solvent is critical. Aprotic solvents, such as tetrahydrofuran (THF), are commonly used. nih.gov The solvent can influence the solubility of reactants and the stabilization of transition states, thereby affecting the reaction rate.

Temperature Control: Reaction temperature is another key parameter. The synthesis is often carried out at room temperature to control selectivity and minimize the formation of byproducts. nih.gov

Base: A tertiary amine base, like triethylamine, is typically added to scavenge the HCl produced during the SNAr reaction, driving the equilibrium towards the product. nih.gov

Table 2: Impact of Reaction Parameters on Synthesis

| Parameter | Effect | Typical Condition | Rationale |

|---|---|---|---|

| Solvent | Influences reaction rate and solubility | Tetrahydrofuran (THF) nih.gov | Aprotic solvent stabilizes intermediates in SNAr reactions. |

| Temperature | Affects reaction kinetics and side reactions | Room Temperature nih.gov | Balances reaction rate with selectivity, preventing decomposition. |

| Base | Neutralizes acid byproduct | Triethylamine nih.gov | Drives the reaction to completion. |

| Reactant Ratio | Determines yield and product purity | Near-equimolar | Controls the selective monosubstitution of the dichloro-precursor. |

Strategies for Isotopic Labeling of this compound

Isotopic labeling is an indispensable tool in mechanistic studies and metabolic tracking. Several strategies can be envisioned for introducing isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the target molecule.

The most direct approach involves utilizing isotopically labeled starting materials.

¹³C or ¹⁵N Labeling: The pyrimidine ring itself can be labeled by starting the entire synthesis sequence from a labeled precursor, such as ¹³C- or ¹⁵N-labeled urea (B33335) or malonic acid derivatives, which are the ultimate building blocks of the pyrimidine core.

Deuterium or ¹³C Labeling on the Methyl Group: A more straightforward method is to introduce a labeled methyl group. This can be readily achieved by using commercially available isotopically labeled methylamine (e.g., ¹³CH₃NH₂ or CD₃NH₂) in the nucleophilic substitution step. This strategy precisely places the isotopic label on the N-methyl moiety of the final product.

The choice of labeling strategy depends on the specific research question, with the use of labeled methylamine being the most efficient method for specifically probing the role or fate of the N-methyl group.

Mechanistic Investigations of Reactivity and Transformation Pathways of 6 Chloro N Methyl 5 Nitro 4 Pyrimidinamine

Nucleophilic Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring in 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the strong electron-withdrawing effects of the nitro group at the C-5 position and the chloro group at the C-6 position. Consequently, the pyrimidine core is highly activated towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) is a predominant reaction pathway for this compound. The carbon atoms at the C-4 and C-6 positions are particularly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Addition and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom (C-4 or C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate. chemrxiv.orgchemrxiv.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. In the case of this compound, the chloride ion is an excellent leaving group.

Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that substitution of the chlorine atom is generally favored and occurs under mild conditions. chemrxiv.org The reaction with various primary amines, for instance, leads to the displacement of the chlorine to form the corresponding 4,6-disubstituted-5-nitropyrimidines. chemrxiv.orgchemrxiv.org

Table 1: Reactivity at C-4 and C-6 Positions

| Position | Electronic Character | Leaving Group | Susceptibility to Nucleophilic Attack |

| C-4 | Electrophilic | N-methylamine (poor) | Moderate |

| C-6 | Electrophilic | Chlorine (good) | High |

Under certain conditions, particularly with strong nucleophiles like metal amides, substituted pyrimidines can undergo ring-opening and rearrangement reactions. A key mechanism in this class of transformations is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

While a direct example for this compound is not extensively documented, the general mechanism for substituted pyrimidines proceeds as follows wikipedia.org:

Nucleophilic Addition: A powerful nucleophile, such as the amide ion (NH₂⁻), attacks an electrophilic carbon on the pyrimidine ring, typically one bearing a leaving group.

Ring Opening: Instead of immediate elimination of the leaving group, the pyrimidine ring cleaves. This step is facilitated by the electronic strain and the presence of activating groups. For 5-nitropyrimidines, the nucleophilic attack can lead to the cleavage of the N1-C2 or N3-C2 bond.

Ring Closure: The open-chain intermediate, often a nitrile-containing species, rearranges and undergoes a new intramolecular cyclization to form a different heterocyclic ring or a rearranged version of the original. wikipedia.org Isotope labeling studies have confirmed this pathway by showing that a ring nitrogen atom can be displaced to an exocyclic position in the final product. wikipedia.org

This pathway represents a potential, albeit more complex, transformation route for this compound, competing with the more straightforward SNAr mechanism.

Electrophilic Reactivity and Aromaticity Considerations

The same electronic factors that make the pyrimidine core susceptible to nucleophilic attack render it highly resistant to electrophilic substitution.

The lone pairs of electrons on the two pyrimidine nitrogen atoms (N-1 and N-3) possess basic character and are the most likely sites for electrophilic attack. The most common electrophilic reaction is protonation by acids. However, the basicity of the nitrogen atoms in this compound is significantly reduced compared to unsubstituted pyrimidine. The potent electron-withdrawing effects of the adjacent nitro and chloro groups decrease the electron density on the nitrogen atoms, making their lone pairs less available for donation to an electrophile. This deactivation protects the ring from many typical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation.

The nitro group at the C-5 position is the dominant factor controlling the electronic landscape of the molecule. Its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects, profoundly influences the reactivity.

Activation towards Nucleophilic Attack: The nitro group withdraws electron density from the pyrimidine ring, making the carbon atoms, especially the ortho (C-4, C-6) and para (C-2) positions, more electrophilic and thus more susceptible to nucleophilic attack. smolecule.com

Stabilization of Intermediates: During SNAr reactions, the nitro group provides significant resonance stabilization to the negatively charged Meisenheimer complex, lowering the activation energy of the reaction. chemrxiv.org

Deactivation towards Electrophilic Attack: By reducing the electron density of the aromatic system, the nitro group deactivates the ring against attack by electrophiles.

Table 2: Influence of Substituents on Electron Density

| Substituent | Position | Electronic Effect | Impact on Ring |

| Nitro (-NO₂) Group | C-5 | Strong Electron-Withdrawing (-I, -M) | Deactivates (electrophilic), Activates (nucleophilic) |

| Chloro (-Cl) Group | C-6 | Inductive Electron-Withdrawing (-I) | Deactivates (electrophilic), Activates (nucleophilic) |

| Methylamino (-NHCH₃) Group | C-4 | Electron-Donating (+M) | Activates (electrophilic), Deactivates (nucleophilic) |

Radical Reactions and Single-Electron Transfer Processes

The nitro group also enables the compound to participate in radical reactions, primarily through single-electron transfer (SET) processes. Nitroaromatic compounds are known to be effective electron acceptors.

The reaction is initiated by the transfer of a single electron to the 5-nitropyrimidine system, typically from a reducing agent or via electrochemical reduction, to form a radical anion. Electron Spin Resonance (ESR) studies have successfully identified the formation of anion radicals from 5-nitropyrimidines. nih.gov In this radical anion, the unpaired electron is extensively delocalized across the pyrimidine ring and, most significantly, onto the nitro group.

The formation of this radical anion intermediate opens up alternative reaction pathways:

Radical Nucleophilic Substitution (SRN1): The chloride at the C-6 position could potentially be displaced through an SRN1 mechanism, although this is less common than the SNAr pathway.

Further Reduction: The radical anion can accept a second electron, leading to further reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.

These SET pathways are distinct from the polar, two-electron processes that dominate nucleophilic and electrophilic reactions, providing an alternative mode of reactivity for this compound under reducing conditions.

Generation and Reactivity of Radical Species

The generation of radical species from this compound is an area of interest, primarily due to the presence of the electron-withdrawing nitro group, which can facilitate single-electron transfer (SET) processes. While specific experimental studies on the radical chemistry of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of nitroaromatic compounds.

Nitroaromatic compounds are known to form radical anions upon reduction. This process can be initiated by chemical reductants, electrochemical methods, or through photoinduced electron transfer. The resulting nitro radical anion is stabilized by the delocalization of the unpaired electron over the pyrimidine ring and the nitro group. The stability of such radical anions is a key factor in their subsequent reactivity. For instance, the stability of related 5-nitropyrimidine radical anions has been investigated computationally, indicating that the pyrimidine core can effectively stabilize the radical species.

Once formed, the radical anion of this compound can undergo several transformation pathways. One common pathway for such species is the loss of a leaving group, in this case, the chloride ion, to generate a pyrimidinyl radical. This process is a key step in radical nucleophilic aromatic substitution (SRN1) reactions. The resulting σ-radical can then be trapped by a nucleophile to form a new radical anion, which then propagates the chain reaction by transferring its electron to a neutral molecule of the starting material.

Another potential fate of the radical anion is further reduction to a dianion, which could then undergo elimination of the chloride ion. The reactivity of these radical intermediates is highly dependent on the reaction conditions, including the nature of the reducing agent, the solvent, and the presence of nucleophiles or other trapping agents.

Photoredox Catalysis Involving this compound

Photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. The involvement of this compound in photoredox catalytic cycles is plausible, given its electronic properties. The nitro group makes the compound a potential electron acceptor, which could allow it to interact with an excited-state photocatalyst.

In a typical photoredox cycle, a photocatalyst, upon excitation with visible light, can engage in either an oxidative or reductive quenching cycle. Given the electron-deficient nature of the 5-nitropyrimidine ring system, it is likely that this compound would participate in a reductive quenching cycle. In such a scenario, the excited photocatalyst would be quenched by an electron donor, generating a highly reducing species. This species could then reduce the this compound to its radical anion, initiating the radical pathways described in the previous section.

Alternatively, in an oxidative quenching cycle, the excited photocatalyst could be quenched by this compound itself, acting as an electron acceptor. This would generate the radical anion of the pyrimidine and the oxidized form of the photocatalyst. The subsequent reactivity would then depend on the specific reaction conditions and the other substrates present.

While specific examples of photoredox catalysis involving this compound are not readily found in the literature, the principles of photoredox catalysis suggest that this compound could be a suitable substrate for a variety of transformations. These could include cross-coupling reactions, where the pyrimidinyl radical generated after chloride loss is intercepted by a suitable coupling partner.

Acid-Base Chemistry and Tautomerism Studies

Protonation and Deprotonation Equilibria

The acid-base properties of this compound are governed by the various nitrogen atoms in the pyrimidine ring and the methylamino group, as well as the electron-withdrawing nature of the chloro and nitro substituents. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which are potential sites of protonation. The exocyclic methylamino group also has a nitrogen atom that could be protonated.

The basicity of the ring nitrogens is significantly reduced by the presence of the strongly electron-withdrawing nitro group and the chloro group. Studies on related 5-nitropyrimidine derivatives have shown that the nitro group leads to a decrease in the basicity of the compound. nih.gov Protonation is most likely to occur at one of the ring nitrogens. The specific site of protonation would depend on the relative basicities of the N1 and N3 positions, which are influenced by the substitution pattern. In an acidic medium, this compound is expected to form a monocation. nih.gov

Deprotonation of this compound is less likely under neutral or acidic conditions due to the absence of acidic protons, other than those on the methyl group, which are not typically labile. The N-H proton of the methylamino group is the most acidic proton in the molecule, but its acidity is not expected to be high enough for deprotonation to occur under common conditions.

While specific pKa values for this compound are not available in the literature, the qualitative effects of the substituents on the basicity of the pyrimidine ring are well-understood.

Identification and Characterization of Tautomeric Forms

Tautomerism is a key consideration for heterocyclic compounds like this compound. Tautomers are structural isomers that readily interconvert, and the position of the equilibrium can be influenced by factors such as solvent, temperature, and pH. For this compound, the primary form of tautomerism to consider is amino-imino tautomerism involving the exocyclic methylamino group and the pyrimidine ring.

The commonly depicted form is the amino tautomer, this compound. However, it is possible for a proton to migrate from the exocyclic nitrogen to one of the ring nitrogens, resulting in an imino tautomer. For example, proton migration to N1 would result in 6-chloro-N-methyl-5-nitro-1,4-dihydro-4-iminopyrimidine.

Computational and experimental studies on related 4-aminopyrimidines generally show that the amino form is the more stable tautomer. The relative stability of the tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects. The strong electron-withdrawing effect of the nitro group at the 5-position is expected to favor the amino form, as it helps to delocalize the lone pair of the exocyclic nitrogen over the pyrimidine ring.

While a detailed experimental or computational study on the tautomeric equilibrium of this compound is not available, based on the general principles of tautomerism in aminopyrimidines, the amino form is predicted to be the predominant species in solution.

Reaction Kinetics and Thermodynamic Analysis

Determination of Rate Constants and Activation Energies

The kinetics of reactions involving this compound are of significant interest for understanding its reactivity and for optimizing synthetic procedures. A key reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile. The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature.

While specific rate constants and activation energies for reactions of this compound are not extensively reported, computational studies on similar systems can provide valuable insights. For example, a computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has provided data on the free energy barriers for the substitution of the chloro group.

The following table presents calculated free energy reaction barriers (ΔG‡) for the nucleophilic aromatic substitution of a chloro group in a related 4-chloro-5-nitropyrimidine system. This data can serve as an approximation for the energetic landscape of similar reactions involving this compound.

| Reaction Step | Transition State | Calculated Free Energy Barrier (ΔG‡) (kcal mol-1) |

|---|---|---|

| Substitution of Chlorine by Methylamine (B109427) | TS16 | 11.36 |

This data, from a computational study on a related system, suggests that the activation barrier for the displacement of the chlorine atom by an amine is relatively low, which is consistent with the activating effect of the nitro group on the pyrimidine ring towards nucleophilic attack. The determination of experimental rate constants and activation energies would require dedicated kinetic studies, for example, by monitoring the reaction progress over time using techniques such as UV-Vis spectroscopy or HPLC.

Enthalpy and Entropy Changes in Key Reactions

The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) changes are crucial for understanding the feasibility and spontaneity of chemical reactions involving this compound. These values dictate the Gibbs free energy change (ΔG), which ultimately determines the position of equilibrium and the theoretical yield of a reaction. However, specific experimental calorimetric data for reactions involving this compound are not extensively documented in publicly available literature.

In the absence of direct experimental data, computational studies on structurally similar compounds can provide valuable insights into the expected thermodynamic landscape of reactions involving the 5-nitropyrimidine core. Theoretical investigations, often employing density functional theory (DFT), can model reaction pathways and calculate the energy changes associated with transition states and intermediates.

A computational study on the sequential nucleophilic aromatic substitution (SNAr) reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines offers a relevant analogy. chemrxiv.orgchemrxiv.org This research provides calculated free energy barriers (ΔG‡), which are related to the enthalpy and entropy of activation. These calculations help to elucidate the preference for certain reaction pathways over others.

For instance, the study investigated the competitive substitution of chloro and alkoxy groups. The calculated energy barriers indicated the relative ease of these substitutions, which is a key factor in synthetic planning. The transition states for the nucleophilic attack of methylamine on the pyrimidine ring were modeled to determine the activation energies.

Below is a data table summarizing the calculated free energy reaction barriers for the SNAr reactions of a model 6-alkoxy-4-chloro-5-nitropyrimidine system.

| Reaction Step | Reactants | Product | Transition State | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) |

| 1 | 6-methoxy-4-chloro-5-nitropyrimidine + Methylamine | 6-methoxy-4-(methylamino)-5-nitropyrimidine | TS23 | 13.13 |

| 2 | 4,6-dichloro-5-nitropyrimidine (B16160) + Methylamine | 4-chloro-6-(methylamino)-5-nitropyrimidine | TS16 | 11.36 |

| 3 | 4-chloro-6-(methylamino)-5-nitropyrimidine + Methylamine | 4,6-bis(methylamino)-5-nitropyrimidine | TS65 | 12.50 |

| 4 | 6-methoxy-4-(methylamino)-5-nitropyrimidine + Methylamine | 4,6-bis(methylamino)-5-nitropyrimidine | TS35 | 17.41 |

Note: The data presented is for analogous compounds and serves to illustrate the thermodynamic principles applicable to the reactivity of this compound. The calculations were performed at the M06-2X/6-31G level of theory, including solvation effects.* chemrxiv.org

The lower activation energy for the substitution of the chlorine atom in 4,6-dichloro-5-nitropyrimidine (11.36 kcal/mol) compared to the substitution of the methoxy group in the subsequent step (17.41 kcal/mol) suggests that the initial displacement of the halogen is kinetically favored. chemrxiv.org Such computational findings are instrumental in understanding the mechanistic details and predicting the outcome of competitive reactions. The positive values for the free energy of activation indicate that these are non-spontaneous processes that require an input of energy to proceed, which is typical for chemical reactions.

While these calculated values provide a model for the energetic landscape of related reactions, it is important to acknowledge that the actual enthalpy and entropy changes for reactions of this compound would be influenced by its specific electronic and steric properties.

Theoretical and Computational Chemistry of 6 Chloro N Methyl 5 Nitro 4 Pyrimidinamine

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine are governed by the electron-withdrawing nature of the pyrimidine (B1678525) ring, the chloro substituent, and the strongly deactivating nitro group, juxtaposed with the electron-donating character of the methylamino group.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic properties of molecules. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine key electronic descriptors. These calculations can provide optimized molecular geometry, Mulliken atomic charges, and the dipole moment, offering a quantitative picture of the electron distribution within the molecule.

The nitro group is expected to significantly polarize the molecule, drawing electron density from the pyrimidine ring. The chloro group also acts as an electron-withdrawing group via induction. Conversely, the N-methylamino group donates electron density to the ring through resonance. This push-pull electronic arrangement is anticipated to result in a notable molecular dipole moment.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | 4.5 - 5.5 |

| Mulliken Charge on N (nitro) | -0.4 to -0.5 |

| Mulliken Charge on C4 | +0.2 to +0.3 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.comwikipedia.org The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic centers, respectively.

For this compound, the HOMO is expected to be localized primarily on the N-methylamino group and the pyrimidine ring, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the pyrimidine ring, with significant contributions from the nitro group and the carbon atom attached to the chlorine. This distribution highlights the electrophilic nature of the ring, particularly at the C6 position, making it susceptible to nucleophilic aromatic substitution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.0 to -8.0 |

| LUMO | -3.0 to -4.0 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the N-methyl and nitro groups allows for different spatial arrangements, or conformers, of this compound.

Exploration of Stable Conformers and Rotational Barriers

The rotation around the C4-N bond of the methylamino group and the C5-N bond of the nitro group are key conformational degrees of freedom. Computational methods can be employed to map the potential energy surface by systematically rotating these bonds. The planarity of the pyrimidine ring is likely to be maintained, but the exocyclic groups will have preferred orientations.

The rotation of the methyl group around the N-C(methyl) bond is expected to have a low energy barrier. The rotation of the entire N-methylamino group with respect to the pyrimidine ring will have a more significant barrier due to steric interactions with the adjacent nitro group. The nitro group's rotation is also a point of interest, with studies on similar aromatic nitro compounds suggesting rotational barriers in the range of 6-9 kcal/mol. nih.gov

Table 3: Predicted Rotational Barriers

| Bond | Predicted Rotational Barrier (kcal/mol) |

|---|---|

| C4-N (methylamino) | 5 - 8 |

Dynamics Simulations and Conformational Changes

Molecular dynamics (MD) simulations can provide insights into the conformational changes of this compound over time at a given temperature. These simulations would likely show rapid rotation of the methyl group, while the N-methylamino and nitro groups would exhibit torsional oscillations around their equilibrium positions. The molecule is expected to predominantly exist in its lowest energy conformation, but transient excursions to higher energy conformers would be observed, the frequency of which would be temperature-dependent.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms at a molecular level. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the C6 position, where the chloro group is displaced by a nucleophile.

The strong electron-withdrawing effect of the nitro group and the pyrimidine ring nitrogens activates the C6 position for nucleophilic attack. researchgate.netchemrxiv.org Computational studies on similar systems have shown that the SNAr reaction on chloropyrimidines proceeds via a two-step mechanism involving a Meisenheimer intermediate. chemrxiv.org

A computational investigation of the reaction of this compound with a nucleophile, such as an amine, would involve locating the transition states and the Meisenheimer intermediate on the potential energy surface. The calculated activation energies would provide a quantitative measure of the reaction rate. The regioselectivity of the reaction, favoring substitution at C6 over other positions, can be explained by the larger LUMO coefficient at this position and the stability of the corresponding Meisenheimer complex. stackexchange.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

The reactivity of this compound is primarily dictated by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. chemrxiv.orgnih.gov Computational studies, particularly using Density Functional Theory (DFT), are instrumental in understanding the mechanisms of these reactions. chemrxiv.org While direct studies on this compound are not extensively available, research on analogous 6-alkoxy-4-chloro-5-nitropyrimidines offers significant insights into the transition states and reaction pathways. chemrxiv.orgchemrxiv.org

Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state. wikipedia.orgyoutube.combritannica.com The localization of this transition state on the potential energy surface is crucial for understanding the reaction kinetics. For SNAr reactions of related 5-nitropyrimidines, computational models have been employed to locate the transition states for the substitution of the chloro group. chemrxiv.orgchemrxiv.org These calculations often reveal a concerted mechanism for nucleophilic aromatic substitution on pyrimidine rings, especially with good leaving groups like chlorine, challenging the classical two-step addition-elimination mechanism that proceeds via a stable Meisenheimer complex. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. scm.commissouri.edu For the aminolysis of related chloronitropyrimidines, IRC analyses have been used to map the minimum energy path, providing a detailed picture of the geometric and energetic changes throughout the reaction. chemrxiv.org These pathways elucidate the role of pre-reactive molecular complexes and the influence of the attacking nucleophile on the reaction trajectory. chemrxiv.org

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT (M06-2X/6-31G*) | 6-alkoxy-4-chloro-5-nitropyrimidines + primary amines | Identification of Meisenheimer complexes and transition states; IRC analysis confirmed reaction pathways. | chemrxiv.org |

| DFT | Nucleophilic aromatic substitution on pyrimidines | Computational studies suggest concerted mechanisms for SNAr with good leaving groups. | nih.govnih.gov |

Solvation Models and Environmental Effects on Reactivity

The surrounding environment, particularly the solvent, can significantly influence the reactivity of this compound. Solvation models are employed in computational chemistry to account for the effects of the solvent on the electronic structure and energetics of the reacting species. nih.gov These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit (continuum) models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

For SNAr reactions, the polarity of the solvent can affect the stability of the reactants, transition state, and products to varying degrees. Polar solvents are generally expected to stabilize charged intermediates and transition states, thereby accelerating the reaction. Computational studies on related systems have utilized continuum solvation models, such as the Polarizable Continuum Model (PCM), to investigate these effects. nih.gov For instance, in the computational study of the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines, solvation effects in dichloromethane (B109758) were included in the DFT calculations to provide a more realistic model of the reaction environment. chemrxiv.org The choice of solvation model can be critical for accurately predicting reaction barriers and, consequently, reaction rates.

| Solvation Model | Application in Related Systems | Observed Effects | Reference |

|---|---|---|---|

| Continuum Solvation Models (e.g., PCM) | DFT calculations on SNAr reactions of pyrimidines. | Accounts for the influence of solvent polarity on transition state stabilization and reaction kinetics. | nih.gov |

| Implicit Dichloromethane Solvation | DFT study on the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines. | Provided a more accurate energetic profile of the reaction in a non-polar organic solvent. | chemrxiv.org |

Molecular Docking and Interaction Studies in Non-Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov While extensively used in drug discovery to study protein-ligand interactions, molecular docking can also be applied to non-biological systems to understand interactions with specific chemical reagents or surfaces.

Interactions with Specific Chemical Reagents or Surfaces

The interaction of this compound with various chemical reagents is fundamental to its reactivity. The electron-deficient nature of the pyrimidine ring, enhanced by the nitro and chloro substituents, makes it susceptible to attack by nucleophiles. The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing the molecule's interaction with protic species.

Supramolecular Assembly Prediction

The prediction of how molecules of this compound will arrange themselves in the solid state is crucial for understanding its material properties. Supramolecular assembly is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding.

Crystallographic studies of a closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, reveal significant π-π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov In the crystal structure of this analog, centrosymmetrically related pairs of pyrimidine rings engage in stacking with centroid-centroid separations of 3.4572(8) Å and 3.5433(7) Å. nih.gov This suggests that this compound is also likely to form supramolecular structures driven by π-π stacking. The presence of the nitro group can further influence these interactions. Theoretical studies on other nitroaromatic compounds have shown that nitro-nitro and nitro-aromatic interactions can play a significant role in their supramolecular organization.

| Interaction Type | Evidence from Analogous Systems | Predicted Importance for this compound | Reference |

|---|---|---|---|

| π-π Stacking | Observed in the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. | Expected to be a significant driving force for supramolecular assembly. | nih.gov |

| Hydrogen Bonding | The N-methylamino group can act as a hydrogen bond donor, and the ring nitrogens and nitro oxygens as acceptors. | Potential for forming hydrogen-bonded networks, influencing crystal packing. |

Advanced Spectroscopic and Diffraction Techniques for Elucidating Reaction Intermediates and Complex Formation Involving 6 Chloro N Methyl 5 Nitro 4 Pyrimidinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. In the context of studying reaction mechanisms involving 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, various NMR methods would be indispensable for identifying transient intermediates and understanding the kinetics of their formation and decay.

Multi-Dimensional NMR for Structural Assignment of Intermediates

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules. For a hypothetical reaction intermediate of this compound, these techniques would allow for the precise mapping of its chemical structure.

COSY would reveal proton-proton coupling networks, helping to identify adjacent protons within the molecule.

HSQC would correlate directly bonded proton and carbon atoms, providing a clear picture of the C-H framework.

HMBC would show correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Illustrative ¹H-¹³C HMBC Data for a Hypothetical Intermediate

| Proton Signal (δ, ppm) | Correlated Carbon Signals (δ, ppm) |

| 8.5 (s, 1H) | 158.0, 155.5, 120.0 |

| 3.4 (s, 3H) | 155.5 |

Dynamic NMR Spectroscopy for Exchange Processes

Dynamic NMR (DNMR) techniques are used to study chemical processes that are occurring at a rate comparable to the NMR timescale. This could include conformational changes, tautomerism, or intermolecular exchange reactions involving this compound. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of these processes. For example, restricted rotation around the C-N bond of the methylamino group could be investigated using this method.

In Situ NMR Monitoring of Reaction Progress

Monitoring a chemical reaction in real-time directly inside the NMR spectrometer provides invaluable mechanistic insights. In situ NMR allows for the observation of the appearance and disappearance of reactants, intermediates, and products over time. This technique could be applied to track the substitution of the chlorine atom in this compound by a nucleophile, allowing for the direct observation of any transient intermediates, such as a Meisenheimer complex, and the determination of reaction kinetics.

Mass Spectrometry (MS) for Reaction Pathway Deconvolution

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for identifying unknown compounds, determining their elemental composition, and elucidating their structure.

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. In a reaction involving this compound, HRMS would be critical for identifying and confirming the elemental composition of transient intermediates and final products, even when they are present in very small amounts.

Hypothetical HRMS Data for an Intermediate

| Intermediate | Calculated Mass (m/z) | Measured Mass (m/z) | Formula |

| Intermediate A | 211.0496 | 211.0498 | C₆H₈N₅O₃ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating an ion of a particular mass-to-charge ratio and then inducing its fragmentation to observe the resulting fragment ions. By analyzing the fragmentation pattern of a molecule, it is possible to deduce its structure. For this compound, MS/MS could be used to establish its fragmentation pathways, which in turn can help in the structural elucidation of its reaction products and intermediates by comparing their fragmentation patterns. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the chlorine atom.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Studies

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques crucial for the mass spectrometric analysis of polar and thermally labile compounds, allowing for the detection of molecular ions and the study of reaction intermediates without significant degradation.

Detailed Research Findings: ESI-MS is particularly well-suited for analyzing pyrimidine (B1678525) derivatives due to the presence of nitrogen atoms that are readily protonated. In positive-ion mode, this compound (Molecular Weight: 188.57 g/mol ) is expected to primarily form a protonated molecular ion [M+H]⁺ at an m/z ratio of approximately 189.58. Studies on analogous compounds, such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, have confirmed the formation of the corresponding [M+H]⁺ ion as the base peak in the ESI mass spectrum. nih.gov

The declustering potential in the mass spectrometer's source region can be adjusted to induce in-source fragmentation, providing structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or the cleavage of the N-methyl bond (-CH₃, 15 Da). The study of these fragments is essential for identifying the compound in complex mixtures and for characterizing the structure of reaction products where the pyrimidine core has been modified.

While APCI is also applicable, ESI is often preferred for its ability to generate multiply charged ions from larger biomolecules and to form adducts, which can aid in molecular weight confirmation. For instance, the formation of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts is common and provides additional evidence for the molecular mass of the analyte.

| Ion Species | Expected m/z | Ionization Mode | Notes |

|---|---|---|---|

| [M+H]⁺ | 189.58 | Positive | Protonated molecular ion, typically the base peak. |

| [M+Na]⁺ | 211.56 | Positive | Sodium adduct, common in ESI. |

| [M-NO₂]⁺ | 143.58 | Positive | Fragment resulting from the loss of the nitro group. |

| [M-H]⁻ | 187.56 | Negative | Deprotonated molecular ion. |

X-Ray Diffraction and Crystallography for Complex Structure Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) offers the most definitive structural characterization of a compound, including its adducts and co-crystals. An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components.

Detailed Research Findings: A detailed structural analysis has been performed on an adduct, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, which serves as a pertinent example. nih.govnih.gov The study revealed that this compound crystallizes in the triclinic system. The crystal structure provides critical insights into the molecular geometry and packing. A key finding was the significant dihedral angle of 79.67(8)° between the pyrimidine and phenyl rings, indicating a highly twisted conformation. nih.govnih.gov

Furthermore, the analysis identified significant intermolecular π–π stacking interactions between centrosymmetrically related pyrimidine rings, with centroid–centroid separations of 3.4572(8) Å and 3.5433(7) Å. nih.govnih.gov These stacking interactions are crucial in stabilizing the crystal lattice. Such detailed structural information is vital for understanding how the molecule interacts with other molecules, which is fundamental in designing co-crystals with desired physicochemical properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉ClN₄O₂ |

| Molecular Weight | 264.67 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8980 (14) |

| b (Å) | 8.9282 (18) |

| c (Å) | 11.427 (2) |

| α (°) | 73.76 (3) |

| β (°) | 86.80 (3) |

| γ (°) | 84.21 (3) |

| Volume (ų) | 672.0 (2) |

| Z | 2 |

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism in pharmaceutical and chemical compounds. Polymorphs are different crystalline forms of the same compound, which can exhibit different physical properties such as solubility and stability.

Detailed Research Findings: While specific PXRD studies on the polymorphism of this compound derivatives are not widely published, the methodology is standard for characterizing such systems. rigaku.com Each polymorphic form of a compound produces a unique PXRD pattern, characterized by the position (2θ angle) and intensity of the diffraction peaks.

For example, a synthetic derivative of this compound could exist in two polymorphic forms, Form A and Form B. PXRD analysis would allow for their unambiguous differentiation. Form A might exhibit characteristic peaks at 2θ angles of 10.5°, 15.2°, and 21.8°, while Form B might show distinct peaks at 12.1°, 18.5°, and 25.3°. This technique is not only crucial for identifying pure polymorphs but also for quantifying the amount of each form in a mixture, which is critical for quality control in manufacturing processes. nih.gov

| Polymorph | Characteristic Diffraction Peaks (2θ) | Relative Intensity |

|---|---|---|

| Form A | 10.5° | High |

| 15.2° | Medium | |

| 21.8° | High | |

| Form B | 12.1° | High |

| 18.5° | High | |

| 25.3° | Medium |

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. It is highly sensitive to changes in chemical structure and intermolecular interactions.

IR and Raman spectroscopy are complementary techniques used to identify functional groups and elucidate molecular structure. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Detailed Research Findings: The vibrational spectrum of this compound is characterized by specific bands corresponding to its functional groups. The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1550 cm⁻¹ region and a symmetric stretch around 1330-1370 cm⁻¹. core.ac.uk The C-Cl stretching vibration is expected to appear in the lower frequency region, typically around 700 cm⁻¹. researchgate.net

The pyrimidine ring itself has a series of characteristic ring stretching and bending vibrations. The C-H stretching of the aromatic proton on the ring would be observed above 3000 cm⁻¹. The N-H stretching vibration from the methylamine (B109427) group would appear in the 3100-3500 cm⁻¹ range, while the C-H stretching of the methyl group would be found around 2850-2960 cm⁻¹. Analysis of these bands allows for the confirmation of the molecular structure and can be used to monitor chemical reactions, such as substitutions at the chloro position or reduction of the nitro group. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Methylamine) | 3100 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Methyl) | 2850 - 2960 | IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1550 | IR (Strong) |

| NO₂ Symmetric Stretch | 1330 - 1370 | IR (Strong) |

| C-Cl Stretch | ~700 | IR, Raman |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, such as silver or gold nanoparticles, by several orders of magnitude. youtube.com This enhancement allows for the detection of trace amounts of analyte and provides detailed information about the molecule-surface interaction.

Detailed Research Findings: While no specific SERS studies have been published for this compound, the technique's application can be inferred from studies on related molecules like pyrimidine and nitroaromatics. nih.govnih.gov For SERS analysis, the molecule would be adsorbed onto a SERS-active substrate. The enhancement of specific vibrational modes can indicate the orientation of the molecule on the surface.

If the molecule adsorbs onto a silver surface via the lone pair electrons of the pyrimidine ring nitrogens, the ring breathing and stretching modes would be significantly enhanced. nih.gov Alternatively, interaction via the oxygen atoms of the nitro group would lead to a strong enhancement of the NO₂ stretching modes. nih.gov By analyzing the relative enhancement of different bands, the adsorption geometry can be determined. This information is critical for applications in catalysis and sensor development, where surface interactions govern the performance of the system. The SERS technique relies on both electromagnetic enhancement from localized surface plasmon resonances and chemical enhancement from charge-transfer mechanisms between the molecule and the metal surface. acs.org

Electronic Absorption and Emission Spectroscopy for Excited State Dynamics

Electronic absorption and emission spectroscopy are powerful tools for investigating the excited state dynamics of molecules like this compound. These techniques provide insights into the electronic transitions, charge transfer characteristics, and the pathways of energy dissipation from electronically excited states. The presence of both electron-donating (N-methylamino) and electron-withdrawing (nitro and chloro) groups on the pyrimidine ring suggests the potential for interesting photophysical behavior, including intramolecular charge transfer (ICT).

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer

UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions corresponding to π → π* and n → π* transitions associated with the pyrimidine ring and the nitro group.

The presence of the nitro group, a strong chromophore, is known to cause a bathochromic (red) shift in the absorption spectrum of aromatic and heteroaromatic compounds. libretexts.org A weak n→π∗ transition is typically observed for nitroalkanes around 270 nm, while aromatic nitro compounds absorb at longer wavelengths (around 330 nm) due to extended conjugation. libretexts.org The combination of the N-methylamino group (an auxochrome) and the nitro group on the pyrimidine core likely leads to the appearance of an intramolecular charge transfer (ICT) band. This ICT transition involves the transfer of electron density from the electron-rich amino group to the electron-deficient nitro-substituted pyrimidine ring upon photoexcitation.

The position and intensity of these absorption bands are sensitive to solvent polarity. In polar solvents, a red shift (bathochromism) of the ICT band is often observed, indicating a more polar excited state compared to the ground state. This solvatochromic effect can be used to probe the nature of the electronic transitions.

Illustrative UV-Vis Absorption Data for a Related Nitropyrimidine Derivative in Different Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) for π → π* | λmax (nm) for ICT | Molar Absorptivity (ε) for ICT (L mol⁻¹ cm⁻¹) |

| n-Hexane | 1.88 | ~280 | ~340 | ~8,000 |

| Dichloromethane (B109758) | 8.93 | ~285 | ~355 | ~9,500 |

| Acetonitrile | 37.5 | ~288 | ~365 | ~11,000 |

| Methanol | 32.7 | ~290 | ~370 | ~12,000 |

Fluorescence and Phosphorescence Studies of Modified Derivatives

While many nitroaromatic compounds are weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways, modifications to the core structure of this compound could lead to derivatives with significant luminescence. The fluorescence properties of aminopyrimidine derivatives, for instance, have been shown to be highly dependent on the solvent environment. nih.govnih.gov

For modified derivatives of this compound where the non-radiative pathways are suppressed, fluorescence spectroscopy can provide valuable information about the excited state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can offer insights into the extent of geometric and electronic rearrangement in the excited state. A large Stokes shift is often indicative of a significant change in dipole moment upon excitation, which is characteristic of an ICT state.

Phosphorescence, the emission of light from a triplet excited state, is also a possibility, particularly at low temperatures where non-radiative decay from the triplet state is minimized. The study of phosphorescence can provide information about the energy of the lowest triplet state, which is crucial for understanding the potential for photochemical reactions and the efficiency of intersystem crossing.

Expected Luminescence Properties of a Hypothetical Fluorescent Derivative

| Property | Expected Observation |

| Fluorescence | |

| Excitation Wavelength (λex) | Corresponds to the ICT absorption band (~350-400 nm) |

| Emission Wavelength (λem) | Expected in the range of 450-550 nm, with a significant Stokes shift |

| Quantum Yield (Φf) | Likely to be low to moderate, and highly solvent dependent |

| Lifetime (τf) | Typically in the nanosecond range |

| Phosphorescence (at 77 K) | |

| Emission Wavelength (λp) | At longer wavelengths than fluorescence, e.g., > 550 nm |

| Lifetime (τp) | From microseconds to seconds |

Note: This table is illustrative and based on general principles of fluorescence and phosphorescence of nitro-containing aromatic compounds and aminopyrimidines. Specific data for derivatives of this compound would require experimental investigation.

Applications of 6 Chloro N Methyl 5 Nitro 4 Pyrimidinamine As a Building Block and Reagent in Advanced Organic Synthesis

Role in the Synthesis of Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyrimidine (B1678525) ring of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, particularly fused pyrimidine systems.

Fused pyrimidine systems, such as purines and pteridines, are of immense importance in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.govresearchgate.net The general synthetic strategy for constructing these bicyclic heterocycles from this compound involves two key steps: reduction of the 5-nitro group to an amino group, followed by an intramolecular cyclization reaction.

The initial step is the reduction of the nitro group to afford the corresponding 4,5-diaminopyrimidine (B145471) derivative. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl, Na₂S₂O₄). The resulting 6-chloro-N⁴-methyl-4,5-pyrimidinediamine is a highly reactive intermediate poised for cyclization.

The subsequent cyclization to form the fused ring can be accomplished by reacting the diamine with a suitable one-carbon or two-carbon synthon. For instance, reaction with formic acid, formamide, or triethyl orthoformate can lead to the formation of a purine (B94841) ring system. Similarly, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can yield pteridine (B1203161) derivatives. derpharmachemica.com

A variety of fused pyrimidine systems can be accessed through this methodology, as illustrated by the general reaction schemes for the synthesis of purine and pteridine derivatives from 6-chloro-5-nitropyrimidine precursors.

Table 1: Examples of Fused Pyrimidine Systems Derived from 6-Chloro-5-nitropyrimidine Precursors

| Precursor | Reagent for Cyclization | Fused Heterocycle |

| 6-Chloro-4,5-diaminopyrimidine | Formic Acid | 6-Chloropurine |

| 6-Chloro-4,5-diaminopyrimidine | Glyoxal | 6-Chloropteridine |

The presence of the N-methyl group in the target compound can influence the regioselectivity of the cyclization and the properties of the final fused heterocyclic system.

While specific examples of the use of this compound in the synthesis of macrocycles are not extensively documented, the principles of macrocyclization can be applied to this versatile building block. Pyrimidine-containing macrocycles are of interest for their potential applications in supramolecular chemistry and as host molecules. pleiades.onlineresearchgate.net